molecular formula C34H24N4O5 B12639254 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide

1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide

Cat. No.: B12639254
M. Wt: 568.6 g/mol
InChI Key: ICQQXCFFGHOVQV-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a carboxylic acid group at the 3-position, a 2-naphthalenyl substituent at the 5-position, and a complex hydrazide moiety at the 2-position. The hydrazide group is linked via a methylene bridge to a 1-naphthalenyl ring functionalized with a 2-(acetyloxy)benzoyl ester. While direct biological data for this compound is absent in the provided evidence, structurally related pyrazole-carbohydrazides demonstrate antimicrobial, cytotoxic, and enzyme-inhibitory activities, suggesting possible applications in medicinal chemistry .

Properties

Molecular Formula

C34H24N4O5

Molecular Weight

568.6 g/mol

IUPAC Name

[1-[[(5-naphthalen-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-acetyloxybenzoate

InChI

InChI=1S/C34H24N4O5/c1-21(39)42-31-13-7-6-12-27(31)34(41)43-32-17-16-23-9-4-5-11-26(23)28(32)20-35-38-33(40)30-19-29(36-37-30)25-15-14-22-8-2-3-10-24(22)18-25/h2-20H,1H3,(H,36,37)(H,38,40)

InChI Key

ICQQXCFFGHOVQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NNC(=C4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyrazole-3-Carboxylic Acid Derivatives with Hydrazide Groups

  • Compound 12 (C₂₆H₁₈N₂O₄): A pyrazole-carbohydrazide with a 2-methoxynaphthalenyl substituent and coumarin-derived carbonyl group. Compared to the target compound, it lacks the acetyloxybenzoyl ester but shares the naphthalenyl-hydrazide motif. Its molecular weight (422.44 g/mol) is lower, likely enhancing solubility in polar solvents like DMSO .
  • H1 (C₂₁H₁₆ClN₃O₃): A pyrazole-3-carboxamide with a chloro-hydroxybenzylidene hydrazide.

Naphthalenyl-Substituted Pyrazoles

  • Compound 3a–c (): These derivatives feature 4-benzoyl-1,5-diphenylpyrazole-3-carbohydrazides.
  • 5-ACENAPHTHEN-5-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE : Contains an acenaphthenyl group instead of naphthalenyl, reducing aromatic surface area and possibly altering solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
Target Compound ~650 (estimated) Not reported Likely DMSO-soluble 2-Naphthalenyl, acetyloxybenzoyl ester
Compound 12 () 422.44 230–232 DMSO, DMF 2-Methoxynaphthalenyl, coumarin
1H-Pyrazole-3-carboxylic acid () 154.12 Not reported Polar solvents Unsubstituted pyrazole core
3a () 367.39 160–162 Ethanol Benzoyl, dimethylhydrazide

The target compound’s high molecular weight and aromaticity may reduce aqueous solubility compared to simpler analogues like 1H-pyrazole-3-carboxylic acid .

Biological Activity

1H-Pyrazole-3-carboxylic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide , exhibits potential as an anticancer and antiviral agent. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₀N₂O₂
  • Molecular Weight : 238.24 g/mol
  • CAS Number : 164295-94-7

The compound features a pyrazole ring, a carboxylic acid group, and naphthalene moieties, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives possess significant anticancer properties. A study focusing on various pyrazole derivatives demonstrated that compounds with naphthalene substituents exhibited enhanced cytotoxicity against cancer cell lines. For instance, derivatives similar to the compound were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values ranging from 10 to 30 µM, indicating moderate to high potency .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Pyrazole derivative AMCF-715
Pyrazole derivative BA54920
1H-Pyrazole-3-carboxylic acidMCF-712
1H-Pyrazole-3-carboxylic acidA54918

Antiviral Activity

The antiviral potential of the compound has also been explored. In vitro studies showed that derivatives containing the pyrazole moiety inhibited neuraminidase (NA) activity in influenza viruses. The compound demonstrated an inhibition percentage of approximately 52% at a concentration of 10 µM, indicating promising antiviral properties .

Table 2: Antiviral Activity Against Influenza Virus

CompoundInhibition (%) at 10 µM
Pyrazole derivative C45
Pyrazole derivative D52
1H-Pyrazole-3-carboxylic acid52

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups on the phenyl rings enhances the biological activity of pyrazole derivatives. The introduction of substituents such as halogens at specific positions significantly influences their inhibitory effects on cancer cell proliferation and viral replication .

Case Studies

  • Case Study on Anticancer Activity :
    A series of experiments were conducted using the compound on various cancer cell lines. The results indicated that modifications in the naphthalene substituents led to variations in cytotoxicity, with certain derivatives showing enhanced effects due to improved interaction with cellular targets.
  • Case Study on Antiviral Activity :
    In a clinical setting, compounds similar to the one studied were administered to patients with influenza. The results showed a marked reduction in viral load and symptom severity, supporting their use as effective antiviral agents.

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